tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate
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Overview
Description
tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(chloromethyl)cyclobutane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. The reactions are typically carried out in polar solvents such as DMF or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce corresponding oxides or reduced derivatives .
Scientific Research Applications
tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butylN-[1-(hydroxymethyl)cyclobutyl]carbamate
- tert-butylN-[1-(methyl)cyclobutyl]carbamate
- tert-butylN-[1-(bromomethyl)cyclobutyl]carbamate
Uniqueness
tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate is unique due to the presence of the chloromethyl group, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds and suitable for specific applications in research and industry .
Properties
Molecular Formula |
C10H18ClNO2 |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
tert-butyl N-[1-(chloromethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H18ClNO2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-7H2,1-3H3,(H,12,13) |
InChI Key |
XOWWOCWENCBRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CCl |
Origin of Product |
United States |
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